molecular formula C18H13F4N3O3S B2740834 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1020252-65-6

2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B2740834
CAS No.: 1020252-65-6
M. Wt: 427.37
InChI Key: MLWVYYALFRGRQE-UHFFFAOYSA-N
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Description

2-[(4-Oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a quinazolinone-based acetamide derivative characterized by a sulfanyl bridge connecting the quinazolinone core to an acetamide group. The acetamide moiety is substituted with a 3-(1,1,2,2-tetrafluoroethoxy)phenyl ring, introducing strong electron-withdrawing effects and enhanced lipophilicity.

Properties

IUPAC Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O3S/c19-16(20)18(21,22)28-11-5-3-4-10(8-11)23-14(26)9-29-17-24-13-7-2-1-6-12(13)15(27)25-17/h1-8,16H,9H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWVYYALFRGRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a synthetic derivative belonging to the class of quinazoline-based compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity based on various studies and findings.

  • Molecular Formula : C23H16F3N3O3S
  • Molecular Weight : 453.45 g/mol
  • CAS Number : 833439-68-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that quinazoline derivatives can act as inhibitors for several kinases and enzymes involved in cancer pathways. The presence of the sulfanyl group enhances the binding affinity to target proteins.
  • Antitumor Activity : Studies have demonstrated that similar quinazoline derivatives exhibit significant antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo .

Biological Activity Overview

The biological activities of this compound include:

Activity TypeDescriptionReferences
Anticancer Induces apoptosis in various cancer cell lines; inhibits proliferation and migration of tumor cells.
Antimicrobial Exhibits antimicrobial properties against certain bacterial strains.
Anti-inflammatory Reduces inflammatory markers in cellular models; potential for treating inflammatory diseases.

Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of quinazoline derivatives similar to our compound. The results indicated that these compounds significantly inhibited cell proliferation in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 30 µM .

Antimicrobial Activity

In a separate investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting moderate antimicrobial efficacy .

Anti-inflammatory Potential

Research conducted on inflammatory models demonstrated that the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% when tested in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory conditions .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise as a potential inhibitor of various cancer cell lines. Research indicates that compounds with a similar structure can inhibit tumor growth by targeting specific kinases involved in cancer progression.

Table 1: Summary of Anticancer Studies on Quinazoline Derivatives

Study ReferenceCompound TestedCancer TypeMechanism of ActionResults
Quinazoline derivativesBreast CancerEGFR inhibitionSignificant reduction in cell proliferation
Quinazoline analogsLung CancerApoptosis inductionInduced apoptosis in A549 cells
Quinazoline-based compoundsColon CancerCell cycle arrestG1 phase arrest observed

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial potential of quinazoline derivatives. The compound exhibits activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

Study ReferenceCompound TestedBacterial StrainMinimum Inhibitory Concentration (MIC)
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamideStaphylococcus aureus32 µg/mL
Similar quinazoline compoundsEscherichia coli16 µg/mL

Kinase Inhibition

Many quinazoline derivatives function as kinase inhibitors. They interfere with signaling pathways crucial for cell proliferation and survival in cancer cells. For instance, the inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) pathways has been documented.

Induction of Apoptosis

The compound has been shown to induce apoptosis through the activation of intrinsic pathways. This includes the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Clinical Trials

A recent clinical trial investigated the efficacy of a similar quinazoline derivative in patients with advanced solid tumors. The trial reported that patients experienced a partial response with manageable side effects, indicating potential for further development.

Laboratory Studies

In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer). The IC50 values obtained were significantly lower than those observed for standard chemotherapeutic agents.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Key Reactions

Reaction TypeConditionsProducts/OutcomesSource Analogues
Quinazolinone Formation Cyclization of anthranilic acid derivatives with urea/thiourea4-oxo-3,4-dihydroquinazoline scaffold
Thioether Coupling Nucleophilic substitution (S<sub>N</sub>2) between thiol and halogenated quinazolinoneSulfanyl linkage at C2 of quinazolinone
Acetamide Installation Acylation of amine intermediates using acetyl chlorideN-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Key Notes :

  • The tetrafluoroethoxy group is typically introduced via nucleophilic aromatic substitution (e.g., reaction of 3-aminophenol with 1,1,2,2-tetrafluoroethyl iodide) .

  • Sulfanyl bridges in quinazolinones exhibit moderate stability under acidic/basic conditions but may oxidize to sulfoxides or sulfones with strong oxidizers .

Table 2: Reactivity of Core Functional Groups

Functional GroupReactionConditionsProductsReferences
Sulfanyl (C-S) Bridge OxidationH<sub>2</sub>O<sub>2</sub>/HOAcSulfoxide (C-SO) or sulfone (C-SO<sub>2</sub>)
Acetamide HydrolysisHCl (6M), refluxCarboxylic acid + aniline derivative
Tetrafluoroethoxy Group DealkylationCYP3A4-mediated metabolism3-hydroxyaniline + tetrafluoroethanol

Key Findings :

  • The sulfanyl group is susceptible to oxidation, forming sulfoxides (observed in analogs like CID 1828903 ).

  • Acetamide hydrolysis under acidic conditions yields a carboxylic acid, as demonstrated in structurally related acetamides (e.g., linezolid derivatives ).

  • Tetrafluoroethoxy dealkylation is a major metabolic pathway mediated by CYP3A4, as seen in studies on similar fluorinated ethers .

Metabolic Reactions

Data from CYP3A4 inhibition studies (Science.gov ) suggest the following metabolic pathways:

Table 3: Metabolic Pathways and Enzymatic Interactions

PathwayEnzyme InvolvedMetabolites IdentifiedBiological Impact
O-Dealkylation CYP3A4

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

Key structural differences and their implications are summarized below:

Compound ID Quinazolinone Substituent Acetamide Phenyl Substituent Molecular Weight (g/mol) Notable Features References
Target 4-Oxo-3,4-dihydro 3-(1,1,2,2-Tetrafluoroethoxy) ~462.3* High lipophilicity, metabolic stability due to tetrafluoroethoxy group
4-Methoxyphenyl 2-(Trifluoromethyl)phenyl ~463.4 Moderate electron-withdrawing effects; enhanced solubility vs. target
4-Bromophenyl 3-Chloro-4-fluorophenyl ~568.8 Halogenated groups increase molecular weight and polarizability
4-Chlorophenyl 4-Sulfamoylphenyl 501.0 Sulfamoyl group enhances hydrogen-bonding capacity
4-Ethoxyphenyl N,N-Diethyl ~413.5 Reduced steric hindrance; lower molecular weight

*Calculated based on molecular formula (C₂₂H₁₆F₄N₃O₃S).

Key Observations:

    Q & A

    Q. Key Intermediates :

    • 4-Oxo-3,4-dihydro-2-quinazolinethione
    • 3-(1,1,2,2-Tetrafluoroethoxy)aniline

    Reagents : Potassium permanganate (oxidation), sodium borohydride (reduction), and coupling agents like EDC/HOBt .

    Which analytical techniques are critical for structural characterization?

    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., sulfanyl proton at δ 3.8–4.2 ppm, quinazolinone carbonyl at ~170 ppm).
    • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX suite for refinement) .
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 438.08).

    Q. Key Findings from Analogous Compounds :

    • Sulfanyl Group Replacement : Thioether-to-ether substitution reduces antimicrobial potency (MIC increases from 2 μg/mL to >64 μg/mL).
    • Tetrafluoroethoxy Position : Meta-substitution (vs. para) enhances solubility without compromising kinase inhibition.

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